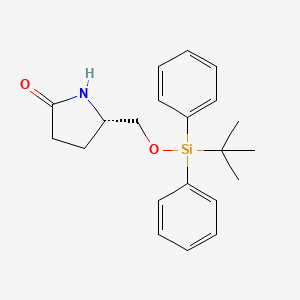

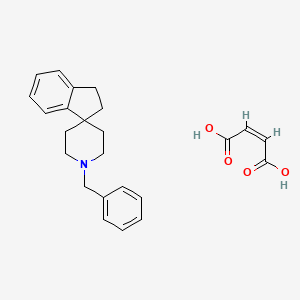

(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one

Descripción general

Descripción

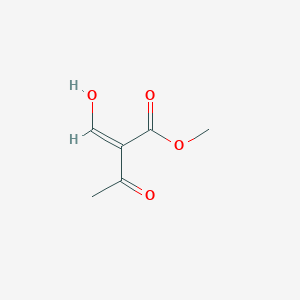

(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H27NO2Si and its molecular weight is 353.535. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis : The study by Weber et al. (1995) examined a similar compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, highlighting the structural characteristics of trisubstituted pyrrolidin-2-ones. This work is significant for understanding the crystal structure of related compounds, which can be crucial for pharmaceutical applications (Weber et al., 1995).

Anti-Inflammatory Activities : Ikuta et al. (1987) synthesized and evaluated a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones as potential anti-inflammatory/analgesic agents. Some of these compounds showed promising anti-inflammatory activities, comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).

Molecular Docking Study of Antithrombin Activity : Ayan et al. (2013) performed a molecular docking study on enantiomerically pure pyrrolidine derivatives, which showed potential as thrombin inhibitors. The study synthesized enantiomers of 4-(tert-butyl) 2-methyl 5-(4-bromophenyl)-pyrrolidine-2,4-dicarboxylate with high enantiomeric excess, suggesting their potential use in antithrombin therapies (Ayan et al., 2013).

Synthesis of Chiral Intermediate for Batzelladines : Guo et al. (2017) focused on the synthesis of (S, Z)-methyl 2-[3-(tert-butyldimethylsilyloxy)pyrrolidin-2-ylidene]acetate, a chiral intermediate for batzelladines. The successful stereoselective synthesis highlights the importance of such compounds in the production of complex marine natural products (Guo et al., 2017).

Prolyl Oligopeptidase Inhibitors : Wallén et al. (2003) developed N-acyl-5-alkyl-L-prolyl-pyrrolidines as inhibitors of prolyl oligopeptidase, an enzyme involved in neurodegenerative diseases. Their work emphasizes the therapeutic potential of pyrrolidin-2-ones in designing more rigid and potent enzyme inhibitors (Wallén et al., 2003).

Propiedades

IUPAC Name |

(5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-16-17-14-15-20(23)22-17/h4-13,17H,14-16H2,1-3H3,(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPMKPSKHXFYOR-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

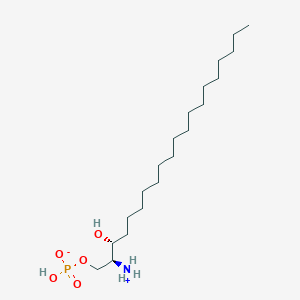

![1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1148075.png)

![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)